Lipophilicity Differential: 2,6-Dithiaspiro[3.3]heptane vs. 2,6-Diazaspiro[3.3]heptane
The sulfur-containing 2,6-dithiaspiro[3.3]heptane exhibits a substantially higher calculated lipophilicity compared to its nitrogen-containing analog. The dithia compound has a calculated XLogP3 value of 1.2 and an ACD/LogP of 1.13 [1]. In contrast, 2,6-diazaspiro[3.3]heptane (CAS 174-77-6) has a reported LogP of -0.1632 to -0.51 [2][3]. This represents a lipophilicity differential of approximately 1.7–2.2 log units, a quantifiable difference that directly informs selection based on desired permeability and solubility profiles in drug candidate optimization.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3: 1.2; ACD/LogP: 1.13 |
| Comparator Or Baseline | 2,6-Diazaspiro[3.3]heptane: LogP -0.1632; ACD/LogP: -0.51 |
| Quantified Difference | ΔLogP ≈ 1.7–2.2 units (higher lipophilicity for dithia) |
| Conditions | Calculated/predicted values from ACD/Labs Percepta and XLogP3 algorithms |
Why This Matters
A logP differential of approximately 2 units corresponds to a roughly 100-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, solubility, and potential off-target binding profiles in drug discovery programs.
- [1] ChemSpider. 2,6-Dithiaspiro[3.3]heptane (CSID:279874). ACD/LogP: 1.13. View Source
- [2] Molbase. 2,6-Diazaspiro[3.3]heptane (CAS 174-77-6). LogP: -0.1632. View Source
- [3] ChemSpider. 2,6-Diazaspiro[3.3]heptane. ACD/LogP: -0.51. View Source
